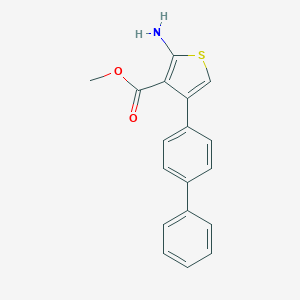

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, also known as MTBC, is a novel compound that has been studied for its potential therapeutic applications. MTBC is a member of the biphenyl family of compounds and has been studied for its ability to interact with biological systems. MTBC has been studied for its potential to act as an inhibitor of several enzymes, including phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2). In addition, MTBC has been studied for its potential to act as an antioxidant and its ability to modulate cellular signaling pathways.

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

Research on related thiophene derivatives, such as methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate, highlights the compound's crystal structure, showcasing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This study provides insights into the compound's molecular configuration and the significance of intra- and intermolecular N-H···O hydrogen bonds in stabilizing its structure (Vasu et al., 2004).

Chemical Transformations and Synthesis

Another aspect of this compound's application lies in its reactivity with orthoesters, leading to the formation of N-(2-carbomethoxy thienyl) imidates. This process opens new pathways for synthesizing [3,2-d]4(3H)thienopyrimidinones, offering a glimpse into the compound's versatility in chemical transformations (B. Hajjem et al., 2010).

Pharmaceutical Applications

Investigations into derivatives of thiophene have also revealed their potential in pharmaceutical applications. For instance, the structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives indicates their preferential inhibition of tumor cell proliferation, including T-lymphoma/leukemia and several other cancer types. This research underscores the compound's role in the development of novel anticancer agents (Joice Thomas et al., 2014).

Spectrophotometric Analysis

The compound's utility extends to spectrophotometric analysis, with the synthesis of new thienylazo reagents based on thiophendiazonium salts. These reagents, derived from interactions with β-naphthol, demonstrate potential for analytical research, particularly in measuring the impacts of structure on spectrophotometric properties (O. Barabash et al., 2020).

Environmental Sensing

Furthermore, derivatives of this compound have been explored for environmental sensing applications, such as a fluorescent chloride sensor synthesized via selective nitration of a biphenyl derivative. This sensor exhibits a unique property of changing emission color in the presence of chloride ions, highlighting its application in detecting environmental pollutants (Tanmay Das et al., 2021).

Mécanisme D'action

Target of Action

It is known that the compound forms multiple hydrogen bonds with amino acids in their active pockets , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It has been observed that the compound forms two or more hydrogen bonds with amino acids . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function or activity.

Result of Action

Some synthesized compounds similar in structure have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties.

Propriétés

IUPAC Name |

methyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEKOCDAFWCYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184767 |

Source

|

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350997-16-9 |

Source

|

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B443907.png)

![N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443909.png)

![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443910.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B443914.png)

![3-chloro-N-(2,3-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443915.png)

![3-{[3-(2,5-dimethylanilino)-3-oxopropyl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B443916.png)

![3-chloro-5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443917.png)

![5-(4-chlorophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443919.png)

![3-chloro-N-(2-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443921.png)

![5-(4-bromophenyl)-N-(4-chloro-3-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443923.png)

![N-(2-bromo-4,6-difluorophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443924.png)

![2-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B443928.png)